Cas no 1806178-53-9 (4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde)

4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde is a versatile heterocyclic compound featuring a pyridine core functionalized with hydroxy, nitro, trifluoromethoxy, and carboxaldehyde groups. Its unique structure makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules. The presence of electron-withdrawing nitro and trifluoromethoxy substituents enhances reactivity, facilitating selective modifications at the carboxaldehyde group. This compound’s stability under various reaction conditions and compatibility with further derivatization underscore its utility in medicinal chemistry and material science applications. Its well-defined chemical properties enable precise control in complex synthetic pathways, making it a preferred choice for targeted molecular design.
4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde structure
1806178-53-9 structure
Product Name:4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde
CAS No:1806178-53-9
MF:C7H3F3N2O5
MW:252.104332208633
CID:4833037
Update Time:2025-08-05

4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde
    • Inchi: 1S/C7H3F3N2O5/c8-7(9,10)17-4-1-11-3(2-13)5(6(4)14)12(15)16/h1-2H,(H,11,14)
    • InChI Key: MTTZCENRVFCNRX-UHFFFAOYSA-N
    • SMILES: FC(OC1=CNC(C=O)=C(C1=O)[N+](=O)[O-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 445
  • XLogP3: 1.2
  • Topological Polar Surface Area: 101

4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029094464-1g
4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde
1806178-53-9 97%
1g
$1,519.80 2022-03-31

Additional information on 4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde

Introduction to 4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806178-53-9)

4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806178-53-9, belongs to the class of nitro-substituted pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a hydroxyl group, a nitro group, and a trifluoromethoxy substituent, contribute to its distinctive chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug discovery initiatives.

The synthesis and characterization of 4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde have been extensively studied in recent years, with researchers exploring various synthetic pathways to optimize yield and purity. The compound’s aldehyde functionality at the 2-position of the pyridine ring provides a reactive site for further derivatization, enabling the construction of more complex molecular architectures. This flexibility has made it a popular intermediate in the development of novel pharmacophores targeting various disease mechanisms.

In recent years, there has been growing interest in the exploration of nitro-substituted heterocycles due to their ability to modulate biological pathways through multiple mechanisms. Studies have demonstrated that compounds containing nitro groups can exhibit both pro-inflammatory and anti-inflammatory effects, depending on their structural configuration and metabolic fate. The presence of a trifluoromethoxy group in 4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde enhances its lipophilicity and metabolic stability, which are critical factors for drug bioavailability and efficacy. These properties have positioned this compound as a promising candidate for further investigation in the development of next-generation therapeutics.

One of the most compelling aspects of 4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde is its potential role in addressing unmet medical needs. Current research is focused on leveraging its structural motifs to develop inhibitors targeting enzymes involved in cancer progression, infectious diseases, and inflammatory disorders. For instance, preliminary studies have suggested that derivatives of this compound may interact with key transcription factors and signaling pathways implicated in tumor growth and metastasis. The ability to fine-tune its pharmacological profile through structural modifications offers a strategic advantage in rational drug design.

The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process for novel bioactive compounds like 4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde. Molecular modeling studies have been instrumental in predicting binding affinities and identifying optimal analogs for further optimization. These computational approaches, combined with experimental validation, have provided insights into the molecular interactions that govern biological activity, thereby streamlining the development pipeline.

The chemical reactivity of 4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde also makes it a versatile building block for synthesizing more complex molecules. The aldehyde group can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones, respectively. These intermediates can then be further functionalized to produce pharmacologically relevant derivatives. Additionally, the nitro group can be reduced to an amine under controlled conditions, expanding the scope of possible modifications.

In conclusion, 4-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806178-53-9) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features, combined with its reactivity and potential biological activities, make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.